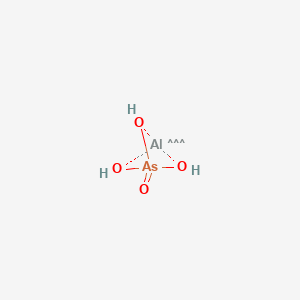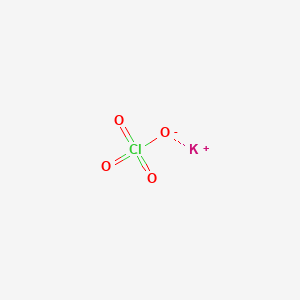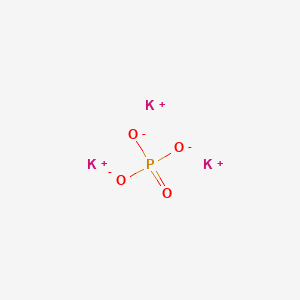
Silicic acid, barium salt
Übersicht
Beschreibung
The research on silicic acid, barium salt, specifically barium silicide (BaSi2), has been explored in the context of its interaction with silicon. The studies have focused on the epitaxial structural development and surface reactions of barium with silicon, which is a critical aspect of understanding the formation and properties of barium silicide . The formation of barium silicide on silicon surfaces is a complex process that involves various phases and structural changes depending on the amount of barium deposited and the conditions of the silicon substrate .
Synthesis Analysis
The synthesis of barium silicide on silicon surfaces has been characterized in detail, with the process starting from submonolayer structures and progressing to the formation of the thick film orthorhombic phase, BaSi2 . The research indicates that the initial stages of barium deposition lead to the development of ordered surface structures, which are believed to be indicative of a cubic Ba-Si compound. This ordered arrangement serves as a template for the subsequent growth of alkaline earth-containing oxides on silicon . The synthesis process is sensitive to the preparation conditions, as different phases of barium silicide can coexist on the Si(100) surface depending on the temperature and amount of barium deposited .
Molecular Structure Analysis
The molecular structure of barium silicide has been investigated using scanning tunneling microscopy/spectroscopy (STM/STS), revealing that the silicide surface structure is dependent on the preparation procedure . The studies have shown that when barium is deposited on Si(100) at high temperatures, multiple silicide phases can form. In contrast, a different set of phases appears when barium is deposited at room temperature followed by annealing . These findings are crucial for understanding the molecular arrangement and phase behavior of barium silicide on silicon substrates.
Chemical Reactions Analysis
The chemical reactions involved in the formation of barium silicide include the interaction of barium with silicon, leading to the development of highly ordered submonolayer silicides. These initial structures are essential for the heteroepitaxial growth of alkaline earth-containing oxides on silicon . The research has not detailed the specific chemical reactions beyond the formation of these ordered structures and the subsequent growth of the silicide phases.
Physical and Chemical Properties Analysis
The physical and chemical properties of barium silicide have been analyzed through the observation of its semiconducting behavior. The STS results indicate that the silicide phases exhibit a band gap of approximately 1.3 eV. Additionally, one of the phases has been found to have a local density of states (LDOS) at 2.5 eV below the Fermi energy, which aligns with previous spectroscopy results . These properties are significant for applications in semiconductor technology and the development of electronic devices.
Wissenschaftliche Forschungsanwendungen
Environmental and Geochemical Insights
- Silicic acid and barium salts are significant in understanding oceanic and geochemical processes. A study highlighted the influence of oceanic fronts on the distribution of dissolved barium in the Southern Ocean, revealing the intricate relationship between barium, silicic acid, and macronutrients in marine environments (Pyle et al., 2018).
Materials Science and Building Materials
- In materials science, especially in the construction sector, barium hydrosilicates have been studied for their potential to improve the quality of building materials. Research showed that these compounds could enhance certain properties like compression strength and fracture toughness (Grishina, Korolev, & Satyukov, 2014).
Electronics and Optoelectronics
- Barium silicides, closely related to silicic acid and barium salts, are explored for applications in electronics and optoelectronics. A study investigating new phases in the Ba-Si phase diagram under high pressure provided insights into the potential use of these materials in electronic devices (Shi et al., 2016).
Environmental Remediation
- Silicic acid, barium salt, and their derivatives play a role in environmental remediation, particularly in the removal of toxic elements from water. A study on the use of amine-modified magnetic nanoparticles showed their efficiency in removing barium ions from high saline waters, indicating the applicability of such materials in water treatment (Rezaei, Shahbazi, & Behbahani, 2020).
Photovoltaics and Solar Energy
- Research into barium di-silicide (BaSi2) has highlighted its potential in thin-film solar cells. A study proposed a double-junction solar cell using organometallic halide perovskite and BaSi2, showing promise for efficient solar energy conversion (Vismara, Isabella, & Zeman, 2016).
Nanotechnology and Advanced Materials
- In nanotechnology, barium and silicic acid compounds have been utilized in creating unique structures like mesoporous silica hollow helicoids. This demonstrates their potential in developing materials with novel properties for various applications (Yang et al., 1999).
Safety And Hazards
Zukünftige Richtungen
The sol–gel process, which involves the condensation of silicic acid, is a reliable methodology to produce high-grade porous materials . This process opens up new vistas for the development of novel materials and applications in the biomedical and process industries . The biomimetic condensation processes are of particular interest .
Eigenschaften
IUPAC Name |
barium(2+);dioxido(oxo)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ba.O3Si/c;1-4(2)3/q+2;-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMOQPOVBDRFNIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Si](=O)[O-].[Ba+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BaSiO3, BaO3Si | |
| Record name | barium metasilicate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Silicic acid, barium salt | |
CAS RN |
12650-28-1, 13255-26-0 | |
| Record name | Silicic acid, barium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012650281 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H2SiO3), barium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013255260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid, barium salt | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Barium metasilicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.936 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Silicic acid, barium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[2-[4-[alpha-Imino-2-(methylthio)benzyl]piperazino]ethyl]-6-chloroindoline-2-one](/img/structure/B147803.png)









